L-Alanyl-L-Cystine
CAS No.: 115888-13-6
Cat. No.: VC0185955
Molecular Formula: C9H17N3O5S2
Molecular Weight: 311.37838
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 115888-13-6 |
|---|---|
| Molecular Formula | C9H17N3O5S2 |
| Molecular Weight | 311.37838 |
| IUPAC Name | (2R)-2-[[(2S)-2-aminopropanoyl]amino]-3-[[(2R)-2-[[(2S)-2-aminopropanoyl]amino]-2-carboxyethyl]disulfanyl]propanoic acid |
| Standard InChI | InChI=1S/C12H22N4O6S2/c1-5(13)9(17)15-7(11(19)20)3-23-24-4-8(12(21)22)16-10(18)6(2)14/h5-8H,3-4,13-14H2,1-2H3,(H,15,17)(H,16,18)(H,19,20)(H,21,22)/t5-,6-,7-,8-/m0/s1 |
| SMILES | CC(C(=O)NC(CSSCC(C(=O)O)NC(=O)C(C)N)C(=O)O)N |
Introduction
Chemical Structure and Nomenclature
L-Alanyl-L-Cystine is a synthetic peptide with the molecular formula C₁₂H₂₂N₄O₆S₂ and a molecular weight of 382.46 g/mol . Its structure consists of two alanine molecules covalently bonded to a cystine moiety via peptide bonds. The disulfide bridge between the cysteine residues enhances stability and influences solubility. Key synonyms include N,N'-di-L-alanyl-L-cystine and (2R,2'R)-3,3'-disulfanediylbis(2-((S)-2-aminopropanamido)propanoic acid) .
Key Structural Features
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | C₁₂H₂₂N₄O₆S₂ | |
| Molecular Weight | 382.46 g/mol | |
| Disulfide Bridge | Between cysteine residues | |
| Peptide Bonds | Two alanine-cysteine linkages |
Physicochemical Properties
L-Alanyl-L-Cystine exhibits distinct physical and chemical characteristics that differentiate it from free cystine and cysteine:
Predicted Properties (ChemicalBook Data)
| Property | Value (Predicted) |
|---|---|
| Boiling Point | 751.7 ± 60.0°C |
| Density | 1.445 ± 0.06 g/cm³ |
| pKa | 2.61 ± 0.10 |
| Solubility | High in aqueous solutions |
The compound’s solubility is a critical advantage over free cystine, which tends to precipitate at concentrations exceeding 1 mM . This property makes L-Alanyl-L-Cystine suitable for applications requiring stable cystine delivery.
Biological Utilization and Metabolism
L-Alanyl-L-Cystine has been investigated as a cystine source in parenteral nutrition, particularly for its ability to deliver cystine without solubility limitations.
In Vivo Hydrolysis and Clearance
A landmark study in rats demonstrated that intravenous administration of L-Alanyl-L-Cystine leads to rapid plasma clearance :
| Parameter | Value (L-Alanyl-L-Cystine) |
|---|---|
| Elimination Half-Life | <2 minutes |
| Primary Metabolites | Alanine, cystine, glycine |
| Hydrolysis Pathway | Two-step enzymatic cleavage |
Key findings include:
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Rapid Hydrolysis: The peptide is cleaved into mono-L-alanyl-L-cystine and free amino acids within minutes.
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Efficient Cystine Delivery: The cystine released supports glutathione biosynthesis, countering oxidative stress .
Applications in Biomedical Research
Parenteral Nutrition
L-Alanyl-L-Cystine’s solubility and rapid hydrolysis make it a promising cystine source for intravenous formulations. Traditional cystine supplementation faces challenges like precipitation and toxicity , whereas peptide forms may mitigate these issues .
Research Challenges and Future Directions
Unresolved Questions
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Enzymatic Specificity: Which peptidases catalyze the hydrolysis of L-Alanyl-L-Cystine?
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Tissue-Specific Uptake: Does the peptide exhibit differential metabolism in various organs?
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Scalability: Can industrial-scale synthesis meet clinical demands?
Emerging Opportunities
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